A Technical Guide to rac-2-Aminobutyric Acid-d3 for Researchers and Drug Development Professionals
A Technical Guide to rac-2-Aminobutyric Acid-d3 for Researchers and Drug Development Professionals
Introduction: rac-2-Aminobutyric Acid-d3 is the deuterated form of rac-2-Aminobutyric acid, a racemic mixture of the D- and L- stereoisomers of the amino acid 2-aminobutyric acid. The "-d3" designation indicates that three hydrogen atoms on the terminal methyl group have been replaced by deuterium. This stable isotope-labeled compound serves as a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based analyses. Its use allows for precise and accurate quantification of its non-deuterated counterpart and other related analytes in complex biological matrices.
Core Chemical and Physical Properties
The fundamental properties of rac-2-Aminobutyric Acid-d3 are summarized in the table below. These data are compiled from various chemical suppliers and databases.
| Property | Value |
| Chemical Name | rac-2-Aminobutyric Acid-d3 |
| Synonyms | (+/-)-α-Aminobutyric Acid-d3, DL-α-2-Aminobutyric Acid-d3 |
| Molecular Formula | C₄H₆D₃NO₂ |
| Molecular Weight | 106.14 g/mol |
| CAS Number | 1219373-19-9 |
| Appearance | White to Off-White Solid |
| Storage Temperature | Refrigerator (2-8°C) |
| Solubility | Slightly soluble in DMSO, Methanol, and Water |
Synthesis and Isotopic Purity
Synthesis: A detailed, publicly available, step-by-step protocol for the chemical synthesis of rac-2-Aminobutyric Acid-d3 is not readily found in the scientific literature. However, its synthesis can be inferred from general methods for deuterium labeling and the synthesis of its non-deuterated analogs. One plausible approach involves the use of a deuterated starting material, such as d3-ethyl iodide, in a standard amino acid synthesis route, like the Strecker synthesis or Gabriel synthesis, starting from propionaldehyde.
Patents describing the synthesis of L-2-aminobutyric acid and D-2-aminobutyric acid often involve the resolution of a racemic mixture of DL-2-aminobutyric acid.[1] For instance, a method for preparing L-2-aminobutyric acid involves the reaction of DL-2-aminobutyric acid with D-tartaric acid in the presence of an aromatic aldehyde catalyst.[1]
Isotopic Purity: Commercial suppliers of rac-2-Aminobutyric Acid-d3 typically guarantee a high isotopic purity, often exceeding 98%. However, specific batch-to-batch data, including the exact isotopic enrichment, is usually provided on the certificate of analysis accompanying the product. Researchers should always consult this document for precise quantitative information.
Analytical Data
While specific analytical data for rac-2-Aminobutyric Acid-d3 is not widely published, data for its non-deuterated counterparts can serve as a valuable reference for analytical method development.
1H NMR Spectroscopy
The 1H NMR spectrum of non-deuterated DL-2-aminobutyric acid in D₂O would show characteristic peaks for the protons at the alpha and beta positions, as well as the methyl protons. In the deuterated form, the signal corresponding to the methyl protons would be absent or significantly reduced, depending on the isotopic purity.
Reference 1H NMR Data for L-2-Aminobutyric Acid (500 MHz, H₂O, pH 7.0): [2]
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0.98 ppm (t, 3H): Methyl protons (-CH₃)
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1.90 ppm (m, 2H): Methylene protons (-CH₂-)
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3.72 ppm (t, 1H): Alpha-proton (-CH(NH₂)-)
Mass Spectrometry
In mass spectrometry, rac-2-Aminobutyric Acid-d3 will exhibit a molecular ion peak that is 3 mass units higher than its non-deuterated counterpart due to the presence of three deuterium atoms. This mass shift is the fundamental principle behind its use as an internal standard.
Reference Mass Spectrometry Data for 2-Aminobutyric Acid:
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Molecular Weight (non-deuterated): 103.12 g/mol [2]
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Molecular Weight (d3-deuterated): 106.14 g/mol [3]
Biological Role and Signaling Pathways
The biological role and signaling pathways of 2-aminobutyric acid are not as extensively characterized as those of its isomer, gamma-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the central nervous system. 2-Aminobutyric acid is recognized as a human metabolite.
Metabolic Pathway
2-Aminobutyric acid is an intermediate in the metabolic pathway of the essential amino acid methionine. It can also be synthesized from threonine. The metabolic pathway from threonine involves two key enzymatic steps:
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Threonine Deamination: The enzyme threonine deaminase converts L-threonine into 2-oxobutanoate.
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Reductive Amination: 2-oxobutanoate is then converted to 2-aminobutyrate through the action of a transaminase, which transfers an amino group from another amino acid, such as glutamate.
Experimental Protocols
The primary application of rac-2-Aminobutyric Acid-d3 is as an internal standard for the quantification of endogenous 2-aminobutyric acid and other amino acids in biological samples using liquid chromatography-mass spectrometry (LC-MS).
General Protocol for Use as an Internal Standard in LC-MS/MS
This protocol provides a general workflow for the use of rac-2-Aminobutyric Acid-d3 as an internal standard for the analysis of amino acids in a biological matrix such as plasma or serum.
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Preparation of Internal Standard Stock Solution:
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Accurately weigh a known amount of rac-2-Aminobutyric Acid-d3.
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Dissolve it in a suitable solvent (e.g., methanol or water) to create a stock solution of a known concentration (e.g., 1 mg/mL).
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Store the stock solution at an appropriate temperature (e.g., -20°C).
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Sample Preparation:
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Thaw the biological samples (e.g., plasma, serum) on ice.
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To a known volume of the sample (e.g., 100 µL), add a precise volume of the rac-2-Aminobutyric Acid-d3 internal standard working solution. The concentration of the internal standard should be chosen to be within the linear range of the assay.
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Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol, often containing 0.1% formic acid) in a 3:1 or 4:1 ratio to the sample volume.
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Vortex the mixture thoroughly.
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Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
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Carefully transfer the supernatant to a new tube for analysis. The sample may be dried down and reconstituted in the mobile phase if necessary.
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LC-MS/MS Analysis:
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Inject a specific volume of the prepared sample onto an appropriate LC column (e.g., a HILIC or reversed-phase C18 column).
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Develop a chromatographic method to achieve good separation of the analyte of interest from other matrix components.
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Set up the mass spectrometer to monitor the specific mass transitions for both the analyte (non-deuterated 2-aminobutyric acid) and the internal standard (rac-2-Aminobutyric Acid-d3).
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Analyte (2-Aminobutyric Acid): Precursor ion (m/z) → Product ion (m/z)
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Internal Standard (rac-2-Aminobutyric Acid-d3): Precursor ion (m/z + 3) → Product ion (m/z)
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The exact mass transitions will need to be optimized for the specific instrument being used.
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Data Analysis:
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard.
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Quantify the concentration of the analyte in the unknown samples by comparing their peak area ratios to the calibration curve.
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Conclusion
rac-2-Aminobutyric Acid-d3 is a crucial tool for researchers and drug development professionals engaged in metabolomics, pharmacokinetic studies, and clinical diagnostics. Its primary utility lies in its application as a stable isotope-labeled internal standard, which significantly enhances the accuracy and reliability of quantitative analyses of 2-aminobutyric acid and other small molecule analytes. While detailed information on its specific signaling roles is still emerging, its well-established function in analytical chemistry makes it an indispensable component of modern bioanalytical workflows.
